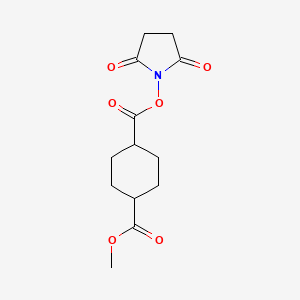
trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate
概要
説明
科学的研究の応用
Anticonvulsant Research
- Application Summary: This compound has been used in the development of new anticonvulsants. A series of hybrid pyrrolidine-2,5-dione derivatives were synthesized, which showed potent anticonvulsant properties .
- Methods of Application: The compound was synthesized using an optimized coupling reaction. It was then tested in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
- Results: The compound demonstrated potent anticonvulsant activity and a favorable safety profile. It was also effective in various pain models, suggesting a potential mechanism of action involving inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Antimicrobial and Antioxidant Research
- Application Summary: The compound has been used in the development of new antimicrobial and antioxidant agents. The metal complexes of the compound have shown enhanced antimicrobial activities against Bacillus subtilis (gram+ive) and Escherichia coli (gram–ive bacteria) and also significant antioxidant activity .
- Methods of Application: The compound was synthesized and its metal complexes were prepared. The antimicrobial activities were tested against Bacillus subtilis and Escherichia coli. The antioxidant activities were also evaluated .
- Results: The results revealed enhanced antimicrobial activities and significant antioxidant activity .
Anti-tuberculosis Research
- Application Summary: The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), which is similar to “trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate”, was developed as an anti-tuberculosis therapeutic compound .
- Methods of Application: The compound was synthesized and its anti-tuberculosis activity was evaluated .
- Results: The compound stimulated monoclonal antibody production in cell cultures .
将来の方向性
The future directions for research on “trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate” could include further studies on its potential applications in various fields, such as its potential to improve monoclonal antibody production . Further structural optimization of similar compounds could lead to improved production and quality control of monoclonal antibodies .
特性
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-19-12(17)8-2-4-9(5-3-8)13(18)20-14-10(15)6-7-11(14)16/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLSJGBTNAGAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

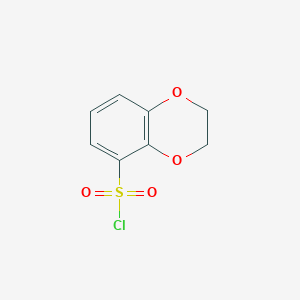
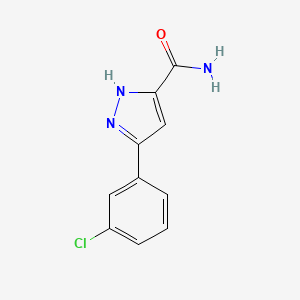
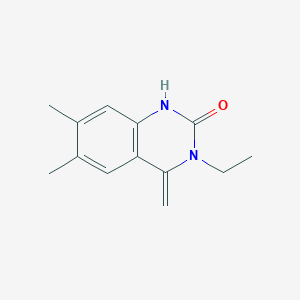
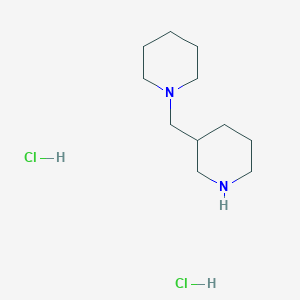
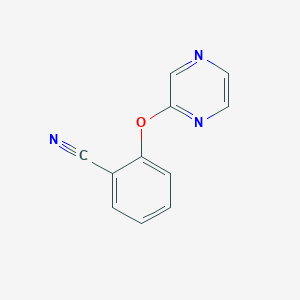
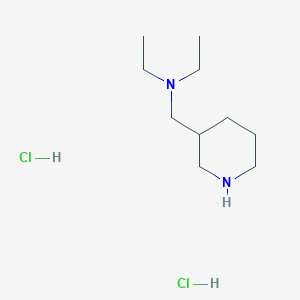
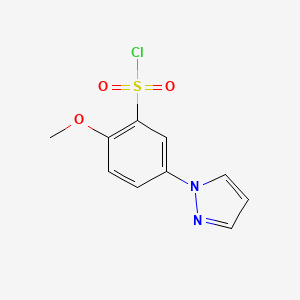
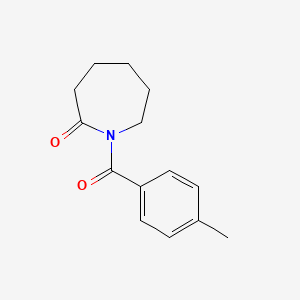
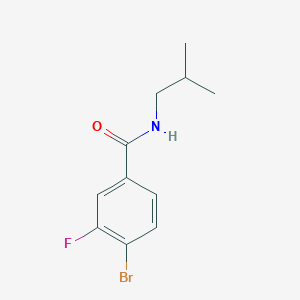
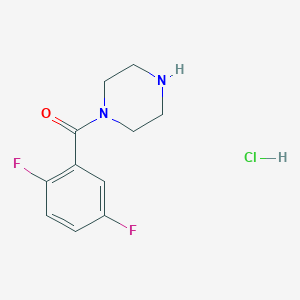
![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)
![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)
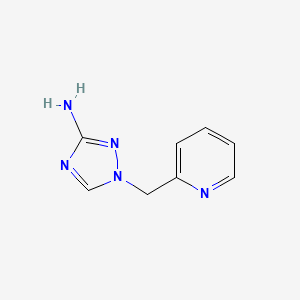
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)